Cas no 1221793-29-8 ((S)-Fmoc-1-adamantyl-glycine)

(S)-Fmoc-1-adamantyl-glycine is a sterically hindered, non-natural amino acid derivative featuring an Fmoc-protected α-amino group and an adamantyl side chain. The rigid adamantyl group enhances conformational stability, making it valuable in peptide synthesis, particularly for designing constrained peptides or foldamers. The Fmoc protection ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its hydrophobic nature can influence peptide folding and interactions, useful in medicinal chemistry for improving binding affinity or metabolic stability. The chiral (S)-configuration allows for stereoselective applications. This compound is suitable for researchers developing peptidomimetics or studying structure-activity relationships in bioactive peptides.
(S)-Fmoc-1-adamantyl-glycine structure
(S)-Fmoc-1-adamantyl-glycine structure
Product name:(S)-Fmoc-1-adamantyl-glycine
CAS No:1221793-29-8
MF:C27H29NO4
Molecular Weight:431.52346777916
MDL:MFCD09952624
CID:4578959
PubChem ID:45024433

(S)-Fmoc-1-adamantyl-glycine 化学的及び物理的性質

名前と識別子

    • (2S)-2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
    • (2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
    • N-Fmoc-L-adamantylglycine
    • Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
    • Fmoc-1-adamantyl-L-glycine
    • (S)-Fmoc-1-adamantyl-glycine
    • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid
    • AKOS026671202
    • E70820
    • MFCD09952624
    • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)aceticacid
    • SCHEMBL7891069
    • BS-30325
    • 1221793-29-8
    • MDL: MFCD09952624
    • インチ: 1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1
    • InChIKey: YKDNBNMLFPFDRJ-FUVUBJJASA-N
    • SMILES: C(O)(=O)[C@H](C12CC3CC(CC(C3)C1)C2)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

計算された属性

  • 精确分子量: 431.21
  • 同位素质量: 431.21
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 687
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6A^2
  • XLogP3: 5.6

(S)-Fmoc-1-adamantyl-glycine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
F594875-100mg
(S)-Fmoc-1-adamantyl-glycine
1221793-29-8
100mg
$1745.00 2023-05-18
abcr
AB313690-100 mg
(S)-Fmoc-1-adamantyl-glycine, 95% (Fmoc-L-Gly(Adamantyl)-OH); .
1221793-29-8 95%
100mg
€468.50 2023-05-19
TRC
F594875-500mg
(S)-Fmoc-1-adamantyl-glycine
1221793-29-8
500mg
$ 7600.00 2023-09-07
1PlusChem
1P00HH4H-250mg
(S)-Fmoc-1-adamantyl-glycine
1221793-29-8 95%
250mg
$177.00 2023-12-25
1PlusChem
1P00HH4H-1g
(S)-Fmoc-1-adamantyl-glycine
1221793-29-8 95%
1g
$461.00 2023-12-25
Ambeed
A562623-250mg
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid
1221793-29-8 95%
250mg
$401.0 2024-04-25
Ambeed
A562623-1g
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid
1221793-29-8 95%
1g
$953.0 2024-04-25
Ambeed
A562623-100mg
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid
1221793-29-8 95%
100mg
$161.0 2024-04-25
Aaron
AR00HHCT-100mg
(S)-Fmoc-1-adamantyl-glycine
1221793-29-8 95%
100mg
$135.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1863155-250mg
(S)-Fmoc-1-adamantyl-glycine
1221793-29-8 95%
250mg
¥2112.00 2024-08-09

(S)-Fmoc-1-adamantyl-glycine 関連文献

(S)-Fmoc-1-adamantyl-glycineに関する追加情報

Comprehensive Overview of (S)-Fmoc-1-adamantyl-glycine (CAS No. 1221793-29-8): Properties, Applications, and Industry Relevance

In the rapidly evolving field of peptide synthesis and pharmaceutical research, (S)-Fmoc-1-adamantyl-glycine (CAS No. 1221793-29-8) has emerged as a critical building block. This specialized amino acid derivative combines the structural robustness of the adamantyl group with the versatility of Fmoc-protected glycine, making it invaluable for drug discovery and material science. Researchers and manufacturers increasingly seek this compound due to its unique steric and electronic properties, which enhance peptide stability and bioavailability—a trending topic in bioconjugation and targeted drug delivery systems.

The CAS No. 1221793-29-8 identifier ensures precise tracking in global chemical databases, addressing growing concerns about supply chain transparency. As sustainability gains traction in the chemical industry, questions like "How can Fmoc-amino acids reduce waste in peptide synthesis?" highlight the compound’s role in greener methodologies. Its adamantyl moiety, known for improving metabolic resistance, aligns with searches for "long-acting therapeutic peptides," a hot topic in biopharmaceutical forums.

From a technical perspective, the (S)-configuration of this derivative ensures chiral specificity, crucial for enantioselective synthesis—a frequent query among medicinal chemists. The Fmoc group offers orthogonal protection, simplifying solid-phase peptide synthesis (SPPS), a technique dominating academic and industrial discussions. Recent publications emphasize its utility in designing peptidomimetics, answering search trends like "non-natural amino acids for protein engineering."

Market analysts note rising demand for 1221793-29-8 in COVID-19 research, particularly for stabilizing antiviral peptide candidates. This intersects with popular searches on "peptide-based inhibitors against emerging viruses." Furthermore, its application in ADC (antibody-drug conjugate) development responds to the oncology sector’s focus on precision medicine, making it a staple in high-throughput screening libraries.

Quality control protocols for (S)-Fmoc-1-adamantyl-glycine often involve HPLC and mass spectrometry, addressing industry pain points about purity standards. The compound’s compatibility with automated synthesizers also caters to the automation trend in peptide manufacturing, reducing manual errors—a key concern in GMP compliance discussions.

In material science, the adamantyl group’s rigid structure enables novel applications in supramolecular chemistry, a field gaining traction in nanotechnology circles. Patent analyses reveal its use in creating self-assembling biomaterials, matching search queries like "bioinspired nanomaterials for tissue engineering."

As regulatory bodies emphasize ICH guidelines for impurity profiling, the well-characterized nature of CAS 1221793-29-8 provides an advantage. Its stability under diverse pH conditions answers frequent formulation challenges posted on pharma discussion boards, particularly for oral peptide delivery systems—a holy grail in biologics development.

The compound’s role extends to chemical biology probes, where its fluorescence-quenching properties are exploited in FRET-based assays. This addresses the rising demand for "tools to study protein-protein interactions," a top search among academic researchers. Suppliers increasingly highlight its scalable synthesis routes to meet kilo-lab requirements, responding to commercialization needs in preclinical studies.

In conclusion, (S)-Fmoc-1-adamantyl-glycine (CAS No. 1221793-29-8) represents a nexus of innovation across therapeutics, diagnostics, and advanced materials. Its multifaceted applications continue to inspire research publications and patent filings, solidifying its position as a cornerstone in modern bioorganic chemistry.

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